molecular formula C20H24Cl2N4O B13772623 4(3H)-Quinazolinone, 3-(4-(p-tolyl)-1-piperazinylmethyl)-, dihydrochloride CAS No. 68638-29-9

4(3H)-Quinazolinone, 3-(4-(p-tolyl)-1-piperazinylmethyl)-, dihydrochloride

Cat. No.: B13772623
CAS No.: 68638-29-9
M. Wt: 407.3 g/mol
InChI Key: PLVUZRPLLCDZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone, 3-(4-(p-tolyl)-1-piperazinylmethyl)-, dihydrochloride is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a piperazine ring substituted with a p-tolyl group, making it a unique derivative with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(4-(p-tolyl)-1-piperazinylmethyl)-, dihydrochloride typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a suitable catalyst. One efficient method utilizes graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its simplicity and the use of environmentally friendly conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(4-(p-tolyl)-1-piperazinylmethyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the piperazine ring or the quinazolinone core, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(4-(p-tolyl)-1-piperazinylmethyl)-, dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(4-(p-tolyl)-1-piperazinylmethyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone core structure but differ in their substituents, leading to variations in their biological activities.

    Piperazine derivatives: Compounds with a piperazine ring and different substituents, which may exhibit similar pharmacological properties.

Uniqueness

4(3H)-Quinazolinone, 3-(4-(p-tolyl)-1-piperazinylmethyl)-, dihydrochloride is unique due to its specific combination of the quinazolinone core and the p-tolyl-substituted piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

68638-29-9

Molecular Formula

C20H24Cl2N4O

Molecular Weight

407.3 g/mol

IUPAC Name

3-[[4-(4-methylphenyl)piperazin-1-yl]methyl]quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C20H22N4O.2ClH/c1-16-6-8-17(9-7-16)23-12-10-22(11-13-23)15-24-14-21-19-5-3-2-4-18(19)20(24)25;;/h2-9,14H,10-13,15H2,1H3;2*1H

InChI Key

PLVUZRPLLCDZIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CN3C=NC4=CC=CC=C4C3=O.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.